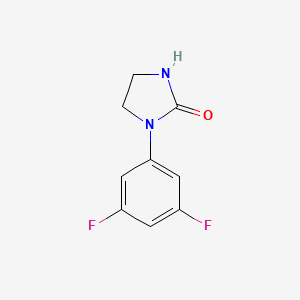

1-(3,5-Difluorophenyl)-imidazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

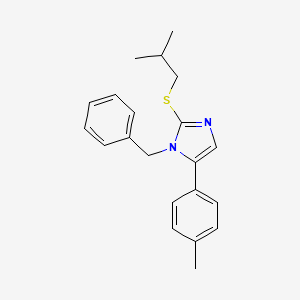

1-(3,5-Difluorophenyl)-imidazolidin-2-one is an organic compound with the molecular formula C7H6F2N2O. It is a white crystalline solid and is soluble in water and organic solvents. The compound is used in various scientific research applications. It is also known as 1-(3,5-difluorophenyl)-1H-imidazolidin-2-one, 3,5-difluoroimidazolidin-2-one, and 1-(3,5-difluorophenyl)imidazolidin-2-one.

Scientific Research Applications

Stereoselective Synthesis

Imidazolidin-4-ones, including those with difluorophenyl groups, are utilized in the stereoselective synthesis of bioactive oligopeptides. These compounds serve as proline surrogates or protect N-terminal amino acids against hydrolysis, demonstrating their importance in modifying the skeletal structure of peptides for enhanced biological activity and stability (Ferraz et al., 2007).

Corrosion Inhibition

The electrochemical behavior of imidazolidin-2-one derivatives has been evaluated for their potential as corrosion inhibitors. These studies suggest that certain imidazolidin-2-one compounds can significantly inhibit corrosion in acid media, highlighting their importance in protecting metals from degradation (Cruz et al., 2004).

Antifungal Applications

Imidazolidin-2-one derivatives have been explored for their antifungal properties. Research into optically active antifungal azoles has led to the development of water-soluble prodrugs designed for enhanced solubility and in vivo antifungal activities, which is critical for the development of new antifungal medications (Ichikawa et al., 2001).

Catalysis and Organic Synthesis

Imidazolidin-2-ones are involved in catalytic processes, including the gold(I)-catalyzed intermolecular hydroamination of ethylene and 1-alkenes. These reactions result in the synthesis of substituted imidazolidin-2-ones, which are valuable intermediates in organic synthesis due to their high yield and regioselectivity (Zhang et al., 2009).

Antitumor Activity

Research has also explored the synthesis of novel arenesulfonylimidazolidin-2-ones for their potential antitumor activity. These compounds have demonstrated significant inhibition against various tumor cell lines, particularly in lung and renal cancers, indicating their potential in developing new anticancer therapies (Abdel-Aziz et al., 2012).

properties

IUPAC Name |

1-(3,5-difluorophenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2O/c10-6-3-7(11)5-8(4-6)13-2-1-12-9(13)14/h3-5H,1-2H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNGNHDZZOKTCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Difluorophenyl)-imidazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2610956.png)

![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2610960.png)

![(3S,4R)-1-Benzyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B2610965.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)

![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2610970.png)

![3-[(2,6-dichlorophenyl)methylsulfanyl]thiophene-2-carboxylic Acid](/img/structure/B2610972.png)

![methyl 2-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2610973.png)

![7-(4-fluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610975.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2610977.png)